![molecular formula C10H11BrO3S B1326231 Ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate CAS No. 951889-19-3](/img/structure/B1326231.png)
Ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate
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Description
Ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate, commonly referred to as EBT, is an organic compound that has a wide range of uses in scientific research. It is a colorless liquid with a boiling point of 147°C and a melting point of -56°C. EBT has been used in a variety of applications in the laboratory, including as a catalyst for a variety of reactions and as a reagent in the synthesis of various compounds. In addition, it has been used in the study of biochemical and physiological processes in cells, as well as in the development of new pharmaceuticals. In
Scientific Research Applications
Crystallography and Structural Analysis
Ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate: has been utilized in crystallography to determine molecular and crystal structures through single crystal X-ray diffraction data. This compound, due to its complex structure, can help in understanding the crystal packing stability influenced by weak intermolecular interactions such as O–H…O or C–H…O .
Organic Synthesis
This compound acts as an activated unsaturated system in conjugated addition reactions of carbanions in the presence of basic catalysts. It’s valuable in the synthesis of various biologically active molecules, particularly in the creation of chalcone derivatives .
Polymer Science
The related thiophene derivatives are significant in polymer science, especially in the autopolymerization reactions to create polythiophenes. These polymers have applications in electronics due to their conductivity and optical properties affected by external stimuli .
Pharmaceutical Research
Thiophene derivatives, including Ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate , are incorporated into natural products and medicines. Their unique electronic and redox properties make them suitable for drug design and synthesis .
Material Chemistry
Employed in the design of functional materials, this compound’s derivatives exhibit unique electronic, optical, and redox properties, which are crucial for developing new materials with specific desired properties .
Dye and Pigment Industry
Due to the compound’s ability to stabilize in various oxidation states, it serves as a building block in the fields of dyes and pigments, contributing to the development of photoresponsive dyes .
Agrochemical Development
The compound’s derivatives are used in agrochemicals, where their stability and reactivity can lead to more effective and safer agricultural chemicals .
Electronics and Optoelectronics
Thiophene derivatives are applied in the manufacturing of field-effect transistors, electro-luminescent devices, and solar cells. The compound’s properties enable it to be used in the development of components with high charge transport properties .
properties
IUPAC Name |
ethyl 4-(3-bromothiophen-2-yl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3S/c1-2-14-9(13)4-3-8(12)10-7(11)5-6-15-10/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANQUKJYTLPXQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CS1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275886 |
Source
|
Record name | Ethyl 3-bromo-γ-oxo-2-thiophenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate | |
CAS RN |
951889-19-3 |
Source
|
Record name | Ethyl 3-bromo-γ-oxo-2-thiophenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-bromo-γ-oxo-2-thiophenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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